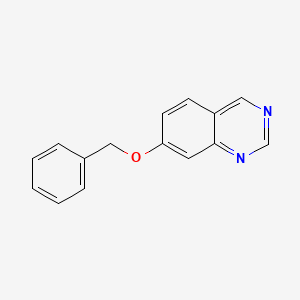

7-(Benzyloxy)quinazoline

Description

Overview of Quinazoline (B50416) Heterocycles as Privileged Scaffolds in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgscielo.brmdpi.com This designation, first conceptualized in 1988, refers to molecular frameworks that are able to serve as ligands for diverse biological receptors, making them exceptionally fruitful starting points for drug discovery. rsc.org The structural and chemical properties of the quinazoline nucleus—its aromaticity, stability, and the capacity for substitution at multiple positions—allow for the creation of large libraries of analogues with fine-tuned biological activities. nih.govnih.gov

Quinazoline derivatives have demonstrated an extensive range of pharmacological effects, solidifying their importance in therapeutic development. arabjchem.orgjournalijar.comresearchgate.net These activities span numerous disease categories, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant properties. nih.govjournalijar.comnih.gov The versatility of the quinazoline core is highlighted by its presence in over 200 naturally occurring alkaloids and a growing number of synthetic drugs approved by the U.S. Food and Drug Administration (USFDA), particularly in oncology. nih.govarabjchem.org The ability to modify the quinazoline structure at various positions, such as C-2, N-3, C-4, C-6, and C-8, allows medicinal chemists to significantly alter the physicochemical properties and biological targets of the resulting molecules. nih.govresearchgate.net

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer | Oncology | arabjchem.org, nih.gov, nih.gov |

| Anti-inflammatory | Inflammation & Immunology | journalijar.com, ijmpr.in |

| Antimicrobial / Antibacterial | Infectious Diseases | arabjchem.org, nih.gov |

| Antiviral | Infectious Diseases | arabjchem.org, openmedicinalchemistryjournal.com |

| Antihypertensive | Cardiovascular Disease | nih.gov, ijmpr.in |

| Antimalarial | Infectious Diseases | nih.gov, openmedicinalchemistryjournal.com |

| Antitubercular | Infectious Diseases | nih.gov, nih.gov |

| Anticonvulsant | Neurology | nih.gov, nih.gov |

| Anti-Alzheimer's Disease | Neurology | scielo.br, mdpi.com |

Historical Perspective on the Development of Bioactive Quinazoline Derivatives

The history of quinazoline chemistry dates back to 1869, when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline compound was not synthesized until 1903 by Gabriel. nih.gov For several decades, research into quinazolines was primarily of academic interest. The therapeutic potential of this class of compounds began to be realized in the mid-20th century, leading to a surge in research and development.

A significant milestone in the clinical application of quinazolines was the development of α1-adrenoceptor antagonists for treating hypertension. scielo.br Drugs like Prazosin and Doxazosin, which feature the amino-quinazoline core, were among the first to demonstrate the scaffold's therapeutic value. scielo.brmdpi.com

The late 20th and early 21st centuries witnessed a major expansion in the application of quinazoline derivatives, particularly as kinase inhibitors for cancer therapy. scielo.br The discovery that 4-anilinoquinazoline (B1210976) derivatives could potently inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase was a watershed moment. This led to the development and FDA approval of several landmark anticancer drugs. arabjchem.org

Table 2: Timeline of Key Developments in Bioactive Quinazolines

| Year | Development | Significance | References |

|---|---|---|---|

| 1869 | First synthesis of a quinazoline derivative by Griess. | Foundational chemical synthesis. | nih.gov |

| 1903 | Synthesis of the parent quinazoline compound by Gabriel. | Established the core heterocyclic structure. | nih.gov |

| ~1970s | Development of Prazosin. | First major therapeutic application as an antihypertensive agent. | scielo.br, mdpi.com |

| 2002 | FDA approval of Gefitinib (B1684475) (Iressa). | Marked the arrival of quinazoline-based EGFR inhibitors for cancer. | arabjchem.org |

| 2003 | FDA approval of Erlotinib (B232) (Tarceva). | Further established the role of quinazolines in targeted cancer therapy. | arabjchem.org |

| 2007 | FDA approval of Lapatinib (Tykerb). | A dual EGFR/HER2 inhibitor, expanding the utility of the scaffold. | arabjchem.org |

| 2011 | FDA approval of Vandetanib (Caprelsa). | A multi-kinase inhibitor for certain types of thyroid cancer. | arabjchem.org |

| 2013 | FDA approval of Afatinib (Gilotrif). | An irreversible kinase inhibitor for lung cancer. | arabjchem.org |

Rationale for Focused Academic Research on 7-(Benzyloxy)quinazoline and its Analogues

The compound this compound itself, while not a therapeutic agent, is a chemical structure of significant interest in medicinal chemistry. Its primary importance lies in its role as a key synthetic intermediate for constructing more complex, biologically active molecules. smolecule.comresearchgate.net The benzyloxy group at the 7-position serves two critical functions in organic synthesis: it acts as a directing group, influencing the position of subsequent chemical reactions, and as a protecting group for a hydroxyl functional group. smolecule.com This allows for selective modifications at other positions on the quinazoline ring before the benzyloxy group is removed to yield the final target compound. smolecule.com

A prime example of its utility is in the synthesis of Vandetanib, an FDA-approved multi-kinase inhibitor used to treat medullary thyroid cancer. arabjchem.orgresearchgate.net The synthesis of Vandetanib involves an intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641), which is derived from simpler starting materials in a multi-step process. researchgate.netatlantis-press.com The presence of the benzyloxy group is crucial for the successful construction of the Vandetanib molecule. arabjchem.org

Academic research is therefore focused on this compound and its analogues for several reasons:

Optimization of Synthetic Routes: Researchers continuously seek to develop more efficient, cost-effective, and higher-yielding synthetic pathways to important drug molecules like Vandetanib. researchgate.net Studying the reactions and properties of intermediates like this compound is central to this effort.

Scaffold for Novel Drug Discovery: The this compound structure serves as a versatile template. By replacing the benzyloxy group with other functionalities or modifying other parts of the quinazoline ring, researchers can create novel libraries of compounds. smolecule.com These new analogues can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. For instance, studies have explored derivatives like 7-Amino-3-(benzyloxy)quinazoline-2,4(1H,3H)-dione for potential anti-HIV activity. csic.es

Structure-Activity Relationship (SAR) Studies: Understanding how specific structural modifications affect biological activity is a cornerstone of medicinal chemistry. By synthesizing a series of analogues based on the this compound framework and testing their biological effects, scientists can build detailed SAR models. smolecule.com This knowledge guides the rational design of more potent and selective drug candidates.

Table 3: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Primary Application | Synthetic Intermediate / Protecting Group | smolecule.com, researchgate.net |

| Key Analogue | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | atlantis-press.com, sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-4-12(5-3-1)10-18-14-7-6-13-9-16-11-17-15(13)8-14/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCIUCYRIWHINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=NC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Benzyloxy Quinazoline Derivatives

Established Synthetic Pathways to the 7-(Benzyloxy)quinazoline Core

The construction of the this compound nucleus is typically achieved through multi-step sequences starting from appropriately substituted aniline (B41778) precursors. These pathways are designed to build the pyrimidine (B1678525) ring onto a pre-functionalized benzene (B151609) ring, ensuring the correct placement of the benzyloxy group at the 7-position.

The synthesis of functionalized 7-(benzyloxy)quinazolines often begins with a substituted aminobenzoic acid or aminobenzonitrile. For instance, in the synthesis of precursors for kinase inhibitors like erlotinib (B232), a common starting material is a derivative of anthranilic acid. A general multi-step approach involves the following key transformations:

Cyclization: The initial step is the formation of the quinazolinone ring. This can be achieved by reacting a substituted 2-aminobenzoic acid derivative with formamide (B127407) or formamidine (B1211174) acetate. nih.govgoogle.com For example, a 2-amino-4-benzyloxy-5-methoxybenzoic acid derivative can be cyclized to form the corresponding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Chlorination: The resulting quinazolinone is then converted to a more reactive intermediate by chlorination at the 4-position. Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or oxalyl chloride are commonly employed for this transformation. nih.govgoogle.comacs.org This step yields a 4-chloro-7-(benzyloxy)quinazoline derivative, which is a versatile intermediate for further modifications.

Nucleophilic Substitution: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing side chains, which is a critical step in the synthesis of many targeted therapies. acs.orgnih.gov

This stepwise approach allows for the systematic construction of complex quinazoline (B50416) derivatives with a high degree of control over the substitution pattern.

The compound 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) is a pivotal intermediate in the synthesis of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Its structure contains the core quinazoline scaffold with the necessary functionalities for elaboration into final drug molecules.

The benzyloxy group at the 7-position serves as a protected hydroxyl group. This protecting group is stable under the conditions required for modifications at other positions of the quinazoline ring, such as the nucleophilic substitution at C4. Later in the synthetic sequence, the benzyl (B1604629) group can be selectively removed via hydrogenolysis to reveal the free hydroxyl group, which is a key feature in the pharmacophore of certain inhibitors.

This intermediate is crucial in the synthesis of compounds like erlotinib and gefitinib (B1684475) analogues. acs.orgnih.govtandfonline.comkjdb.org The synthesis of erlotinib, for example, involves the reaction of a 4-chloro-6,7-disubstituted quinazoline with 3-ethynylaniline. nih.govnih.govkjdb.org The use of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline allows for the introduction of the anilino moiety at the C4 position, followed by debenzylation to afford the final active pharmaceutical ingredient. The stability and reactivity of this intermediate make it a valuable building block in both laboratory-scale synthesis and large-scale commercial production. tandfonline.comtandfonline.com

Strategies for Derivatization at Key Positions of the this compound Scaffold

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Therefore, synthetic strategies that allow for the selective derivatization of the this compound scaffold are of paramount importance.

The primary sites for derivatization on the this compound core are the C2, C4, and C6 positions.

C4 Position: As previously mentioned, the C4 position is most commonly functionalized via nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) intermediate. This reaction is widely used to introduce the 4-anilino pharmacophore, which is characteristic of many EGFR inhibitors. nih.govscielo.br The reaction conditions can be tuned to accommodate a wide variety of substituted anilines, enabling extensive structure-activity relationship (SAR) studies. mdpi.com

C6 and C7 Positions: The substituents at the C6 and C7 positions are often incorporated into the starting materials prior to the quinazoline ring formation. In the context of this compound, the benzyloxy group is already in place. The C6 position is frequently substituted with a methoxy (B1213986) group or other small, electron-donating groups, which have been shown to be important for kinase inhibitory activity. mdpi.com Modifications at these positions often involve starting from different substituted anthranilic acids.

C2 Position: While the C4 position is more reactive towards nucleophiles, derivatization at the C2 position is also possible. Introduction of substituents at C2 can be achieved by starting the synthesis with different reagents during the cyclization step. For instance, using substituted benzonitriles can lead to 2-aryl or 2-alkyl quinazolines. mdpi.com Post-synthetic modification at C2 of a pre-formed quinazoline ring is more challenging but can be achieved through specific metal-catalyzed cross-coupling reactions or by activating the C2 position.

The strategic introduction of substituents at these key positions allows for the modulation of the molecule's potency, selectivity, and pharmacokinetic properties.

| Position | Common Functionalization Strategy | Example of Introduced Group |

| C4 | Nucleophilic Aromatic Substitution | Substituted anilines |

| C6 | Incorporated in Starting Material | Methoxy group |

| C7 | Incorporated in Starting Material | Benzyloxy group |

| C2 | Varied Cyclization Reagents | Phenyl or other aryl groups |

In the synthesis of complex molecules like quinazoline-based kinase inhibitors, it is often necessary to protect multiple functional groups. Orthogonal protecting group strategies are employed to selectively deprotect one functional group in the presence of others.

The benzyloxy group itself is a protecting group for the 7-hydroxyl functionality. It is typically stable to the basic and acidic conditions used in subsequent synthetic steps but can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a process to which other functional groups in the molecule may be inert.

For instance, a synthetic route might involve a molecule with a 7-benzyloxy group and a Boc-protected amine elsewhere in the structure. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting the benzyloxy group. Subsequently, the 7-benzyloxy group can be cleaved by hydrogenolysis to unmask the phenol. This orthogonal approach allows for the sequential modification of different parts of the molecule, which is essential for building complex structures and for creating libraries of compounds for biological screening.

Advancements in Synthetic Techniques and Process Optimization for this compound Analogues

Recent research in the synthesis of quinazoline derivatives has focused on improving the efficiency, sustainability, and cost-effectiveness of the synthetic routes. These advancements are particularly relevant for the large-scale production of pharmaceutical intermediates like this compound analogues.

Process optimization has also focused on avoiding unstable or hazardous intermediates. Some traditional routes to 4-anilinoquinazolines rely on the isolation of the 4-chloroquinazoline intermediate, which can be unstable. acs.orgtandfonline.com Alternative methods that generate and use this intermediate in situ or employ more stable precursors, such as 4-methylthioquinazolines, have been developed to improve the safety and scalability of the process. tandfonline.com

The use of novel catalytic systems, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, has also contributed to the advancement of quinazoline synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields for key steps like the quinazolinone ring formation. nih.gov Metal-catalyzed reactions, such as palladium-catalyzed C-N bond formation, offer alternative and efficient ways to construct the 4-anilinoquinazoline (B1210976) core. organic-chemistry.org These modern synthetic methods provide powerful tools for the efficient and versatile synthesis of this compound derivatives and their analogues.

Molecular Mechanisms of Action of 7 Benzyloxy Quinazoline and Analogous Structures

Enzymatic Inhibition Profiles of 7-(Benzyloxy)quinazoline Derivatives

The this compound scaffold has served as a versatile template in medicinal chemistry for the development of potent and selective enzyme inhibitors. Derivatives incorporating this moiety have been extensively investigated for their potential to modulate the activity of various key enzymes implicated in pathological processes, particularly in oncology and neurodegenerative diseases. This section details the enzymatic inhibition profiles of this compound and its analogous structures across several important enzyme families.

Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, making them important therapeutic targets. The this compound core has been a key structural motif in the design of inhibitors targeting several members of this family.

ZM323881 is a notable derivative of this compound that has demonstrated potent and highly selective inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. nih.govresearchgate.net VEGFR-2 is a primary mediator of the signaling cascade initiated by VEGF, which leads to angiogenesis and increased microvascular permeability, processes that are fundamental to tumor growth and metastasis. nih.govresearchgate.net

In vitro studies have shown that ZM323881 is a potent inhibitor of VEGFR-2 tyrosine kinase with an IC50 value of less than 2 nM. nih.govresearchgate.net Its selectivity for VEGFR-2 is highlighted by its significantly lower potency against other related receptor tyrosine kinases. For instance, the IC50 value for VEGFR-1 is greater than 50 µM. nih.govresearchgate.net Further studies have confirmed its high selectivity, with IC50 values for other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2 all being greater than 50 µM. researchgate.net This selectivity is crucial for minimizing off-target effects.

The biological consequence of this potent inhibition is the suppression of VEGF-A-induced endothelial cell proliferation, with an IC50 of 8 nM, and the reversible abolition of VEGF-A-mediated increases in vascular permeability in vivo. nih.govresearchgate.net These findings underscore the critical role of VEGFR-2 phosphorylation in mediating the angiogenic and permeability-enhancing effects of VEGF. nih.govresearchgate.net

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| ZM323881 | VEGFR-2 | < 2 nM | nih.govresearchgate.net |

| ZM323881 | VEGFR-1 | > 50 µM | nih.govresearchgate.net |

| ZM323881 | PDGFRβ, FGFR1, EGFR, erbB2 | > 50 µM | researchgate.net |

| ZM323881 | VEGF-A-induced endothelial cell proliferation | 8 nM | nih.govresearchgate.net |

The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are pivotal in the development and progression of various cancers. nih.govresearchgate.net The 4-anilinoquinazoline (B1210976) core, in particular, has been identified as a versatile template for kinase inhibition. researchgate.net While many potent EGFR/HER2 inhibitors are based on the quinazoline structure, a benzyloxy group at the 7-position has been shown to significantly influence inhibitory activity. tbzmed.ac.ir

Conversely, other studies on 4-anilinoquinazoline derivatives have highlighted the importance of substitutions at the 6- and 7-positions for potent dual EGFR/HER2 inhibition. nih.gov For instance, the insertion of a vorinostat-like segment at the C-6 position led to a higher affinity for EGFR compared to HER2, with the most active compound in that series displaying an IC50 of 0.63 µM against A549 cells. nih.gov Another series of 4-anilino-quinazoline derivatives incorporating a nitro-imidazole moiety showed that a longer chain linker at the C-7 position was favorable for dual EGFR/VEGFR2 inhibitory activity, with most compounds displaying potent EGFR inhibition (IC50 = 0.37 to 12.93 nM). nih.gov

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govwhiterose.ac.uk Consequently, FLT3 has emerged as a significant therapeutic target for AML.

Quinazoline-based compounds have been developed as potent FLT3 inhibitors. nih.govnih.gov A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline core were designed and synthesized. nih.gov Within this series, compound 7d , 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, demonstrated the most potent inhibitory activity against FLT3 with an IC50 of 106 nM. nih.gov This compound also showed activity against the FLT3-ITD mutation with an IC50 of 301 nM. nih.gov Furthermore, it displayed potent inhibitory activity against the FLT3-TKD (D835Y) mutant with an IC50 of 228 nM. nih.gov The quinazoline derivatives were also found to have similar inhibitory activity against FLT3-ITD as they did on wild-type FLT3. nih.gov

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 7d | FLT3 | 106 nM | nih.gov |

| Compound 7d | FLT3-ITD | 301 nM | nih.gov |

| Compound 7d | FLT3-TKD (D835Y) | 228 nM | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition by Benzyloxy-Containing Analogues

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govresearchgate.net The benzyloxy pharmacophore has been incorporated into various molecular scaffolds to develop potent and selective MAO-B inhibitors. nih.gov

A study of benzyloxy ortho/para-substituted chalcones revealed that these molecules inhibited the hMAO-B isoform more potently than hMAO-A. nih.gov Compound B10 , which features a thiophene (B33073) ring and a para-benzyloxy group, was identified as the most potent inhibitor of hMAO-B with an IC50 value of 0.067 µM, followed by compound B15 with an IC50 of 0.12 µM. nih.gov These compounds also demonstrated high selectivity for hMAO-B, with selectivity index (SI) values of 504.791 and 287.600, respectively. nih.gov The Ki values for B10 and B15 were determined to be 0.030 ± 0.001 µM and 0.033 ± 0.001 µM, respectively, and both were found to be reversible inhibitors. nih.gov Structure-activity relationship studies indicated that the benzyloxy group at the para position of the B-ring enhanced MAO-B inhibition. nih.gov

| Compound | Target | IC50 | Ki | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| B10 | hMAO-B | 0.067 µM | 0.030 ± 0.001 µM | 504.791 | nih.gov |

| B15 | hMAO-B | 0.12 µM | 0.033 ± 0.001 µM | 287.600 | nih.gov |

Inhibition of Other Relevant Enzyme Systems

Derivatives of the quinazoline scaffold have demonstrated inhibitory activity against a diverse range of other enzyme systems that are relevant to various diseases.

Poly-(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are involved in DNA repair and have become important targets in cancer therapy. rsc.orgnih.gov Several quinazolinone-based derivatives have been synthesized and evaluated as PARP-1 inhibitors. rsc.orgeurekaselect.com One study reported a new series of quinazolinone derivatives with potent PARP-1 inhibitory activity, with compound 12c showing an IC50 of 30.38 nM, comparable to the reference drug Olaparib (IC50 = 27.89 nM). rsc.org Another study on 4-hydroxyquinazoline (B93491) derivatives found that compound B1 exhibited better inhibitory effects against PARP1 with an IC50 value of 63.81 ± 2.12 nM. mdpi.com

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. nih.govmdpi.com Inhibitors of tubulin polymerization are effective anticancer agents. nih.govmdpi.com A series of quinazoline derivatives were designed to target the colchicine (B1669291) binding site of tubulin. nih.gov Compound Q19 from this series demonstrated potent antiproliferative activity against the HT-29 cell line with an IC50 value of 51 nM and was shown to effectively inhibit microtubule polymerization. nih.gov Another study on quinazolinone-amino acid hybrids identified compounds with dual inhibitory activity against EGFR and tubulin polymerization. mdpi.com

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.govresearchgate.net Inhibition of sEH is a therapeutic strategy for a range of cardiovascular and inflammatory diseases. nih.govnih.gov Quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as human soluble epoxide hydrolase inhibitors. nih.gov

Phosphodiesterase 7 (PDE7): Phosphodiesterase 7 (PDE7) is a cyclic AMP (cAMP)-specific phosphodiesterase that is expressed in immune and proinflammatory cells, making it a target for anti-inflammatory therapies. nih.govfrontiersin.org Quinazoline derivatives have been identified as inhibitors of PDE7. nih.govnih.gov One study described a quinazoline type PDE7 inhibitor, compound 5 (3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline), which was shown to be a potent anti-inflammatory and neuroprotective agent. nih.gov

| Compound Class/Example | Target Enzyme | Key Findings (IC50, etc.) | Reference |

|---|---|---|---|

| Quinazolinone derivative (12c) | PARP-1 | IC50 = 30.38 nM | rsc.org |

| 4-Hydroxyquinazoline derivative (B1) | PARP-1 | IC50 = 63.81 ± 2.12 nM | mdpi.com |

| Quinazoline derivative (Q19) | Tubulin Polymerization | Antiproliferative IC50 = 51 nM (HT-29 cells) | nih.gov |

| Quinazoline-4(3H)-one-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | Identified as sEH inhibitors | nih.gov |

| Quinazoline derivative (Compound 5) | Phosphodiesterase 7 (PDE7) | Potent anti-inflammatory and neuroprotective agent | nih.gov |

Modulation of Intracellular Signaling Cascades

Derivatives of this compound have been shown to interfere with key signaling pathways that are often dysregulated in diseases such as cancer. By inhibiting critical nodes in these cascades, these compounds can effectively control cell growth, survival, and the formation of new blood vessels.

Quinazoline derivatives are well-documented inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell proliferation and survival. The epidermal growth factor receptor (EGFR) is a primary target of many quinazoline-based inhibitors. Overactivation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell division and resistance to apoptosis.

Analogous structures to this compound, particularly 4-anilinoquinazolines, function as ATP-competitive inhibitors at the kinase domain of EGFR. This interference blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are central to regulating cell proliferation and survival. For instance, a series of 4-anilino-quinazoline derivatives were synthesized and found to be potent EGFR inhibitors, with the substitution pattern on the quinazoline core being critical for activity.

Furthermore, certain quinazoline derivatives have been found to induce apoptosis and cause cell cycle arrest. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). Studies on other quinazoline derivatives have shown they can strongly induce apoptosis by arresting the cell cycle in the G1 and G2/M phases. The Wnt/β-catenin signaling pathway, another critical regulator of cell proliferation, has also been identified as a target for quinazoline compounds, with derivatives showing the ability to suppress this pathway downstream of β-catenin.

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Target(s) | Reference |

| SQ2 | HT-29 | 3.38 | VEGFR-2 | |

| SQ2 | COLO-205 | 10.55 | VEGFR-2 | |

| BIQO-19 | NSCLC cell lines | Not specified | Aurora Kinase A | |

| Compound 4i | MCF-7 | 2.86 | EGFR | |

| Compound 4i | HepG2 | 5.91 | EGFR | |

| Compound 4i | A549 | 14.79 | EGFR | |

| Compound 4j | MCF-7 | 3.09 | EGFR | |

| Compound 4j | HepG2 | 6.87 | EGFR | |

| Compound 4j | A549 | 17.92 | EGFR |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are the most critical regulators of this process. Several 7-benzyloxy-quinazoline analogs have been developed as potent inhibitors of VEGFR-2 kinase activity.

Conversely, other studies have highlighted the potential of quinazoline derivatives in inhibiting angiogenesis. A series of new N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were synthesized as VEGFR-2 inhibitors and showed promising cytotoxic activity. The lead compound from this series, SQ2, was a potent inhibitor of VEGFR-2 kinase and induced apoptosis. Molecular docking studies of these compounds revealed key interactions within the VEGFR-2 active site, including hydrogen bonds with catalytic residues like Asp1044 and Glu883.

Specific Molecular Targets and Binding Interactions of this compound Derivatives

The biological effects of this compound and its analogs are a direct result of their interaction with specific molecular targets. Through techniques like molecular docking and structure-activity relationship (SAR) studies, researchers have elucidated the binding modes of these compounds.

The quinazoline core is a privileged scaffold for kinase inhibitors, often binding to the hinge region of the kinase domain, which is a critical area for ATP binding. Modifications at the 4, 6, and 7-positions of the quinazoline ring are common strategies to enhance potency and selectivity.

For EGFR inhibitors, the 4-anilino group is a common feature, which extends into the ATP-binding pocket. The benzyloxy group at the 7-position can contribute to the binding affinity through various interactions. Molecular docking studies of quinazoline derivatives targeting EGFR have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the active site.

In the context of VEGFR-2 inhibition, docking studies have shown that quinazoline derivatives can bind to key amino acids in the active site, such as Asp1044 and Glu883, as well as engage in hydrophobic interactions within the receptor's pocket. For a series of quinazoline–thiazole (B1198619) hybrids designed as VEGFR-2 inhibitors, molecular docking revealed a binding pose similar to that of the known inhibitor sorafenib, with the quinazoline core binding to the hinge region.

Beyond EGFR and VEGFR-2, quinazoline derivatives have been designed to target other kinases and enzymes. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was found to target Aurora Kinase A. Other research has explored quinazoline derivatives as inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 7 (PDE7), with molecular docking studies providing insights into their binding interactions with these targets.

Table 2: Molecular Targets and Binding Interactions of Quinazoline Derivatives

| Derivative Class | Target | Key Interacting Residues (from docking) | Type of Inhibition | Reference |

| N-phenyl cyclopropane-1,1-dicarboxamides | VEGFR-2 | Asp1044, Glu883 | ATP-competitive | |

| Quinazoline–thiazole hybrids | VEGFR-2 | Hinge region residues | ATP-competitive | |

| Quinazolin-4(3H)-one derivatives | Aurora Kinase A | Not specified | Not specified | |

| Quinazoline-based thiazole derivatives | EGFR (wild-type and mutants) | Hinge region residues | ATP-competitive | |

| 4-anilinoquinazolines | EGFR | Not specified | ATP-competitive | |

| Quinazoline derivatives | COX-2 | Not specified | Not specified | |

| 4-hydrazinoquinazolines | PDE7A | Not specified | Not specified |

Structure Activity Relationship Sar and Pharmacophore Analysis of 7 Benzyloxy Quinazoline Analogues

Contribution of the 7-Benzyloxy Moiety to Biological Efficacy

Substitutions at the 6 and 7-positions of the quinazoline (B50416) core are known to significantly influence the biological activity of these compounds. nih.govnih.gov The introduction of a benzyloxy group at the 7-position, in particular, has been a key strategy in the design of various inhibitors, especially for protein kinases.

Furthermore, the ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in the protein's active site. These directed interactions contribute to the specificity and orientation of the inhibitor. The flexibility of the benzyloxy group allows it to adopt different conformations to optimize its interactions within the binding site, further enhancing its role in molecular recognition.

The presence of the 7-benzyloxy group has a profound impact on the inhibitory potency and selectivity of quinazoline derivatives. Studies on various quinazoline-based inhibitors have shown that modifications at the 6- and 7-positions can lead to significant changes in potency and selectivity. nih.gov For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, bulky substituents at the 7-position are generally favorable for activity. nih.gov

The size, shape, and electronic properties of the benzyloxy group can be fine-tuned by introducing substituents on the phenyl ring. This allows for the optimization of interactions with the target protein, leading to enhanced potency. For example, the addition of a fluorine atom to the benzyloxy moiety has been shown to result in novel hydrogen bond interactions, altering the binding mode and improving activity. nih.gov The ability to modify the 7-benzyloxy group provides a handle for medicinal chemists to modulate the selectivity of the compound for a specific target, thereby reducing off-target effects.

Systematic Substituent Effects on the Quinazoline Ring and its Pharmacophoric Features

Systematic modifications at other positions of the quinazoline core have been shown to be critical for biological activity.

Position 2: Substitutions at the 2-position are essential for various biological activities. nih.gov The presence of groups like methyl, amine, or thiol can be crucial for antimicrobial properties. nih.gov In some anticancer agents, the introduction of a substituted phenyl or naphthyl ring at this position has been explored to optimize activity. nih.gov

Position 3: The substituent at the 3-position significantly influences the pharmacological effect. A substituted aromatic ring at this position is often important for antimicrobial activity. nih.gov In other contexts, such as anticonvulsant activity, benzyl (B1604629) or butyl substitutions at position 3 have shown significant effects. researchgate.net

Position 4: The 4-position is a common point of modification in many bioactive quinazoline derivatives. nih.gov An amino group or a substituted amine at this position is frequently found in potent antimicrobial and anticancer agents. nih.govnih.gov For example, 4-anilinoquinazoline (B1210976) derivatives are well-known for their potent and selective inhibition of EGFR tyrosine kinase. nih.gov

Position 6: Substitutions at the 6-position, often in combination with substitutions at the 7-position, are critical for the activity of many quinazoline-based drugs. nih.gov Halogen atoms or electron-rich groups at this position can enhance anticancer and antimicrobial activities. nih.govnih.gov For instance, 6-substituted-4-anilinoquinazolines can act as irreversible EGFR inhibitors. nih.gov

Position 8: The presence of a halogen atom at the 8-position has been reported to improve the antimicrobial activity of quinazolinone derivatives. nih.gov Additionally, introducing a basic side chain at the C8 position has been investigated to identify optimal structural requirements for biological activity in certain classes of 2-aryl-substituted quinazolines. nih.gov

The following table summarizes the general impact of substitutions at various positions on the quinazoline ring.

| Position | Common Substituents | Impact on Biological Activity | References |

|---|---|---|---|

| 2 | Methyl, Amine, Thiol, Substituted Aryl | Essential for antimicrobial and antiproliferative activities. | nih.govnih.gov |

| 3 | Substituted Aromatic Ring, Benzyl, Butyl | Crucial for antimicrobial and anticonvulsant properties. | nih.govresearchgate.net |

| 4 | Amine, Substituted Amine (e.g., Anilino) | Key for potent anticancer and antimicrobial effects; crucial for EGFR inhibition. | nih.govnih.gov |

| 6 | Halogens, Electron-donating groups, Aryloxyl | Enhances anticancer and antimicrobial activities; important for EGFR inhibition. | nih.govnih.govnih.gov |

| 8 | Halogens, Basic side chains | Improves antimicrobial activity; explored for optimizing antiproliferative activity. | nih.govnih.gov |

For example, in the design of kinase inhibitors, flexible open-chain linkers are often employed. However, cyclizing these linkers into more rigid structures, such as a pyrrolidine (B122466) ring, can lock the molecule into a favorable conformation for binding, thereby enhancing potency. nih.gov Side chains, particularly basic side chains, are often incorporated to improve solubility and form salt bridges with acidic residues in the target's active site, contributing to binding affinity. nih.gov The length and composition of these side chains are critical, as even minor changes, such as increasing the carbon chain length, can diminish biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Studies for 7-(Benzyloxy)quinazoline Derivatives

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methods are invaluable in drug design for predicting the activity of novel compounds and understanding the key structural features required for potency. nih.govfrontiersin.org

For quinazoline derivatives, numerous QSAR and 3D-QSAR studies have been conducted to elucidate the structural requirements for their activity as, for example, anticancer agents. nih.govfrontiersin.org These studies typically involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). unar.ac.idnih.gov

CoMFA calculates steric and electrostatic fields around the molecules and correlates them with biological activity.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unar.ac.idnih.gov

The results of these studies are often visualized as contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. frontiersin.org For instance, a 3D-QSAR model for a series of quinazoline derivatives might show that a bulky, electropositive substituent is favored at the 7-position, providing a rationale for the high potency of this compound analogues. These models can guide the design of new derivatives with improved activity by suggesting specific modifications to the lead structure. frontiersin.orgnih.gov The predictive power of these models is validated using a test set of compounds not included in the model generation. frontiersin.orgfrontiersin.org

The following table outlines the key aspects of QSAR and 3D-QSAR studies on quinazoline derivatives.

| Technique | Description | Application to Quinazoline Derivatives | References |

|---|---|---|---|

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity using molecular descriptors. | Used to predict the activity of new quinazoline compounds and identify key structural features for activity. | nih.govnih.gov |

| 3D-QSAR | Correlates the 3D structural features of molecules with their biological activity. | Provides insights into the steric, electrostatic, and hydrophobic requirements for potent quinazoline inhibitors. | frontiersin.orgunar.ac.id |

| CoMFA | A 3D-QSAR method that uses steric and electrostatic fields. | Generates models to predict the activity of quinazoline derivatives based on their 3D shape and electronic properties. | unar.ac.idnih.gov |

| CoMSIA | An advanced 3D-QSAR method that includes hydrophobic, H-bond donor, and H-bond acceptor fields in addition to steric and electrostatic fields. | Creates more detailed models to guide the design of novel quinazoline analogues with enhanced potency and selectivity. | frontiersin.orgunar.ac.idnih.gov |

Preclinical Biological and Pharmacological Evaluation of 7 Benzyloxy Quinazoline Analogues

In Vitro Antiproliferative and Cytotoxic Activities

Quinazoline (B50416) derivatives are well-established as a novel class of chemotherapeutic agents, with several compounds approved by the Food and Drug Administration (FDA) for clinical use in cancer treatment, including gefitinib (B1684475), erlotinib (B232), and afatinib. nih.govexp-oncology.com.ua The antitumor action of these compounds is often linked to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival. nih.gov

Analogues of 7-(benzyloxy)quinazoline have demonstrated significant antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines. nih.govcabidigitallibrary.org The efficacy of these compounds is often evaluated by determining their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the concentration of a compound required to inhibit cell growth or viability by 50%.

Breast Cancer: Numerous studies have highlighted the potent activity of quinazoline derivatives against breast cancer cell lines. For instance, certain quinazolinone Schiff base derivatives showed substantial and selective inhibition of MCF-7 cells, with IC50 values as low as 3.27 µg/mL, while showing no significant cytotoxic effects towards MDA-MB-231 or normal breast cells (MCF-10A). nih.govnih.gov Other novel series of quinazoline-sulfonamide hybrids also exerted strong cytotoxicity against MCF-7 cells, with compounds 4d and 4f identified as particularly potent, having IC50 values of 2.5 µM and 5 µM, respectively. semanticscholar.org Similarly, morpholine-substituted quinazolines displayed significant activity, with compound AK-3 showing an IC50 value of 6.44 µM against MCF-7 cells. nih.gov

Lung Cancer: Non-small-cell lung cancer (NSCLC) is a primary target for many FDA-approved quinazoline-based drugs. nih.govexp-oncology.com.ua Preclinical studies continue to identify new analogues with potent activity. A novel quinazoline-based molecule, QNZ-A, was identified as a promising selective cytotoxic agent against A549 lung cancer cells. nih.gov Other synthesized analogues have shown efficacy against various lung cancer cell lines, including H1975, with IC50 values in the low micromolar range. cabidigitallibrary.orgmdpi.com For example, a series of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues were investigated for their antiproliferative potential against the A549 cell line, identifying compounds 7A and 9A as highly active. nih.gov

Colon Cancer: Quinazoline derivatives have demonstrated promising anticancer activity toward colon cancer cell lines. nih.gov A specific derivative, compound 3j, showed the highest activity against colon cancer cell lines with a GI50 value of 3.29 μM. researchgate.net A structurally distinct series of quinazolines were found to be potent inhibitors of Wnt/β-catenin signaling, a critical pathway in most colorectal cancers, displaying IC50 values between 4.9 and 17.4 μM in colorectal cancer cells like HCT116. nih.gov

Pancreatic Cancer: Certain quinazoline derivatives have shown cytotoxic activity against pancreatic cancer cell lines. One compound (17) induced apoptosis in the MiaPaCa2 cell line with an IC50 value of 1.32 μM. mdpi.com

Leukemia: The efficacy of quinazoline derivatives has also been demonstrated against leukemia cell lines. A series of 4,6-di-substituted quinazoline derivatives exhibited a noteworthy decrease in the viability of U937 leukemia cells. nih.gov Other studies have shown that novel quinazolinone derivatives can be effective against leukemia cell lines like HL-60. nih.gov Fangchinoline derivatives, which share some structural similarities, displayed high proliferation inhibitory activity on the HEL leukemia cell line. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Quinazoline Analogues Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff Base (A) | MCF-7 | Breast | 3.27 µg/mL | nih.gov |

| Quinazoline-Sulfonamide (4d) | MCF-7 | Breast | 2.5 µM | semanticscholar.org |

| Morpholine Quinazoline (AK-3) | MCF-7 | Breast | 6.44 µM | nih.gov |

| Morpholine Quinazoline (AK-3) | A549 | Lung | 10.38 µM | nih.gov |

| Quinazoline/Phenylsulfonylfuroxan (25q) | H1975 | Lung | 1.67 µM | cabidigitallibrary.org |

| Quinazoline Derivative (3j) | Colon Cancer Panel | Colon | 3.29 µM | researchgate.net |

| Quinazoline Lead | HCT116 | Colon | 4.9 - 17.4 µM | nih.gov |

The antiproliferative effects of this compound analogues are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. semanticscholar.orgnih.gov

Apoptosis Induction: Many quinazoline derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov One mechanism involves causing the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3/7, leading to apoptotic changes. nih.gov Some compounds also activate the extrinsic pathway by involving caspase-8. nih.govnih.gov For example, quinazolinone Schiff base derivatives were shown to induce apoptosis in MCF-7 cells by disrupting the mitochondrial membrane potential and activating this cascade of caspases. nih.gov The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated by these compounds, further promoting cell death. semanticscholar.org

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov Arrest is commonly observed at the G0/G1 or G2/M phases. cabidigitallibrary.orgnih.gov For instance, a novel quinazoline derivative, 04NB-03, induced G2/M phase arrest in hepatocellular carcinoma cells. nih.gov This was associated with the downregulation of key cell cycle proteins like Cdc25C and the Cyclin B1/Cdk1 complex. nih.gov Other analogues have been shown to arrest the cell cycle in the G1 phase, a phenomenon linked to the inhibition of cancer cell growth. semanticscholar.orgresearchgate.net This is often mediated by an accumulation of reactive oxygen species (ROS), which can disrupt cellular processes and trigger cell cycle checkpoints. nih.govnih.gov For example, the compound QNZ-A induced G2/M arrest in A549 lung cancer cells via a ROS-dependent mechanism. nih.gov

In Vitro Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, quinazoline analogues have been investigated for their potential to modulate inflammatory responses. nih.gov Chronic inflammation is a contributing factor to numerous diseases, making the control of the inflammatory response a significant therapeutic goal. nih.gov

Quinazoline derivatives have been shown to possess anti-inflammatory activity by inhibiting key pathways involved in the production of pro-inflammatory mediators. nih.gov A primary mechanism is the inhibition of the nuclear factor κB (NF-κB) signaling pathway, which is a crucial component of many inflammatory responses. nih.gov

In one study, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov This screening identified several compounds with potent anti-inflammatory activity, with IC50 values in the low micromolar range. nih.gov Further investigation suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK, which are involved in inflammatory signaling. nih.gov Other studies on 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues demonstrated that they could significantly restore inflammatory markers to normal levels in in-vivo models, supporting their anti-inflammatory potential. nih.gov Additionally, some novel quinazolinone derivatives have shown potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. rsc.org

In Vitro Antimicrobial Activities

The emergence of bacterial resistance to existing drugs is a major global health problem, driving research into new classes of antimicrobial agents. nih.goveurekaselect.com Quinazoline and quinazolinone derivatives have been identified as a promising class of substances exhibiting antibacterial and antifungal properties. nih.goveco-vector.comorientjchem.org

Quinazoline analogues have demonstrated a broad spectrum of antimicrobial activity. nih.govplapiqui.edu.ar

Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. plapiqui.edu.ar Species against which activity has been reported include Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.comorientjchem.org The mechanism of action can involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are critical for cell wall synthesis. eco-vector.com Some derivatives act synergistically with existing antibiotics to overcome resistance mechanisms. eco-vector.com

Antifungal Activity: Several quinazoline derivatives have also been evaluated for their antifungal potential. nih.govnih.gov Studies have shown that certain analogues can significantly reduce the mycelial growth of pathogenic fungi. nih.gov For example, specific compounds were effective against Sclerotium cepivorum and Botrytis allii, which cause diseases in onions. nih.gov Other research has documented activity against Candida albicans. orientjchem.org However, the antifungal activity can be highly dependent on the specific substitutions on the quinazoline core, with some synthesized series showing potent antibacterial but no significant antifungal effects. plapiqui.edu.ar

Antiviral and Anti-HIV Potency

The quinazoline scaffold has been identified as a promising framework for the development of novel antiviral agents, with a particular focus on anti-HIV therapeutics. nih.govresearchgate.netbohrium.com Research into hybrid quinazoline-triazine derivatives has yielded compounds with notable in vitro activity against HIV. A series of these hybrids, linking quinazoline and substituted diaryl triazine (DATA) pharmacophores with an ethylene (B1197577) diamine bridge, were evaluated for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) viral strains in MT-4 cells. nih.govresearchgate.net Among the synthesized compounds, four derivatives—7d, 7n, 7r, and 7s—emerged as potentially significant agents in bioassays. nih.gov

Further investigations into quinazolinone derivatives have explored their potential as HIV-1 inhibitors. One study focused on a series of novel quinazolinone analogues, evaluating their ability to inhibit HIV replication in cell culture. The findings indicated that several analogues were active, with compound 10f identified as the most potent in the series, demonstrating a 38% inhibition rate. Docking studies suggested that these compounds may exert their effect by binding to the active site of the integrase enzyme, a critical component in the HIV replication cycle. Notably, the synthesized compounds did not exhibit significant cytotoxicity at the tested concentrations.

Table 1: Anti-HIV Activity of Selected Quinazoline Analogues :--|:--|:--|:-- | Compound | Virus Strain | Assay | Key Finding | | Hybrid Quinazolines (7d, 7n, 7r, 7s) | HIV-1 (IIIB), HIV-2 (ROD) | In vitro cell-based | Identified as potential anti-HIV agents. nih.govresearchgate.net | | Quinazolinone (10f) | HIV-1 | In vitro cell-based | 38% inhibition of HIV replication. |

Antimalarial Activity

Analogues of the quinazoline and the structurally related quinoline (B57606) core have demonstrated significant potential as antimalarial agents, showing activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One area of research has focused on quinazolinedione derivatives. A library of these compounds, featuring various amino-acid linkers, was tested for in vitro antimalarial activity against the P. falciparum 3D7 strain. researchgate.net This work built upon the discovery of lead compounds from phenotypic screens, aiming to optimize their potency. researchgate.netresearchgate.net

Similarly, N-benzyloxydihydrotriazine analogues, which share some structural similarities, have been evaluated against multiple P. falciparum strains with varying resistance profiles to established drugs like chloroquine (B1663885) and pyrimethamine. nih.gov Many of these compounds exhibited potent activity, with half-maximal inhibitory drug concentrations (ID50) below 1.0 ng/mL. nih.gov

Investigations into benzimidazole (B57391) drugs, while distinct from quinazolines, have also been tested against P. falciparum. Compounds like albendazole (B1665689) and omeprazole (B731) showed some efficacy, though generally less potent than standard antimalarials like chloroquine and quinine. nih.gov This broader research into heterocyclic compounds underscores the continued search for novel scaffolds to combat malaria.

In Vitro Neurobiological Activities

Modulation of Alzheimer's Disease Pathology and Associated Targets (e.g., Cholinesterase Inhibition)

The quinazoline scaffold is a key structure in the design of multi-target agents for Alzheimer's disease (AD). nih.gov A primary therapeutic strategy for AD is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine (B1216132) levels in the brain. mdpi.comekb.eg Quinazoline derivatives have shown significant promise as inhibitors of these enzymes. nih.govresearchgate.net

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated as multifunctional agents for AD, demonstrating both cholinesterase inhibition and anti-inflammatory properties. Among them, compound MR2938 (B12) showed promising inhibitory activity against AChE with a half-maximal inhibitory concentration (IC50) of 5.04 μM.

Other studies have focused on diversely functionalized quinolinones, which are structurally related to quinazolines. One such study reported compound QN8 as a potent and selective non-competitive inhibitor of human recombinant AChE, with an IC50 value of 0.29 μM and a Ki value in the nanomolar range (79 nM). researchgate.net This highlights the potential of this chemical class to produce highly effective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Quinazoline and Quinolinone Analogues :--|:--|:--|:-- | Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference | | MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 μM | | | QN8 | Acetylcholinesterase (AChE) | 0.29 μM | researchgate.net |

Anticonvulsant Activity

Derivatives based on the this compound scaffold have been extensively evaluated for their anticonvulsant properties, showing significant efficacy in preclinical models of epilepsy. A series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinolines demonstrated notable activity in both the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scMet) test, which predicts efficacy against absence seizures. nih.govmdpi.com

The unsubstituted lead compound, 7-benzyloxy-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoline (4a) , was identified as the most active in this series, with median effective dose (ED50) values of 17.3 mg/kg in the MES test and 24 mg/kg in the scMet test. nih.gov Further modification led to the discovery of 1-phenyl-7-benzyloxy-4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoline (4g) , which was noted for its safety profile, having a protective index (PI) greater than 13. nih.gov

In a subsequent study, the benzyloxy group was replaced with substituted benzylamino groups to explore structure-activity relationships further. nsfc.gov.cn This led to the identification of even more potent compounds. 7-(3-bromine-benzylamino)-4, 5-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinoline (4j) was the most effective compound in the subcutaneous pentylenetetrazole (sc-PTZ) test, with an ED50 of 5.0 mg/kg and a high PI of 20.7. nsfc.gov.cn In the MES test, 7-(3-fluorobenzylamino)-4, 5-dihydro- nih.govnih.govnih.govtrizolo[4,3-a]quinoline (4i) was the safest, with an ED50 of 15.3 mg/kg and a PI of 7.2. nsfc.gov.cn Broader studies on various quinazoline derivatives confirm the potential of this scaffold, with many compounds showing protection in the scPTZ and MES screens. mdpi.comnih.govsilae.it

Table 3: Anticonvulsant Activity of this compound Analogues :--|:--|:--|:--|:-- | Compound | Test Model | Median Effective Dose (ED50) | Protective Index (PI) | | 4a | MES | 17.3 mg/kg | Not Reported | | | scMet | 24.0 mg/kg | Not Reported | | 4g | MES | >300 / 13 mg/kg | >13 | | 4i | MES | 15.3 mg/kg | 7.2 | | 4j | sc-PTZ | 5.0 mg/kg | 20.7 |

Studies in Relevant In Vivo Disease Models (Excluding Human Clinical Trials)

Xenograft Models for Oncology Research

Quinazoline derivatives have been extensively studied in in vivo xenograft models for their potential as anticancer agents, demonstrating significant tumor growth inhibition across various cancer types. ekb.egresearchgate.netmdpi.comjapsonline.comexp-oncology.com.ua These studies are crucial for translating in vitro potency into preclinical efficacy.

In the field of non-small cell lung cancer (NSCLC), novel covalent quinazoline inhibitors have been evaluated in NCI-H1975 mice xenografts. nih.gov This cell line is notable for harboring EGFR mutations, a key target for many quinazoline-based drugs. nih.govnih.gov The in vivo antitumor efficacy studies confirmed the potential of these compounds to overcome resistance mechanisms seen with earlier generation inhibitors. nih.govresearchgate.net Other studies have also used xenograft models to demonstrate that certain quinazoline derivatives can suppress tumor growth and induce apoptosis. nih.gov

The application of these compounds extends beyond lung cancer. A novel series of quinazoline derivatives was evaluated in a gastric cancer xenograft model, where compound 18 was shown to significantly decrease average tumor volume and weight. semanticscholar.orgnih.gov Similarly, 2,3,7-trisubstituted quinazoline analogues were assessed for their antitumor activity against Dalton's lymphoma ascites (DLA) in a solid tumor model. nih.gov Compound 12 was found to significantly reduce both tumor volume and weight in treated mice. nih.govgrafiati.com These findings highlight the broad applicability of the quinazoline scaffold in oncology research and its potential for development into effective cancer therapies. nih.govsemanticscholar.orgnih.gov

Animal Models for Inflammatory or Infectious Conditions

The therapeutic potential of quinazoline analogues, a class of compounds characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system, has been extensively investigated in various preclinical animal models of inflammatory and infectious diseases. These in vivo studies are crucial for determining the efficacy and pharmacological properties of these compounds before they can be considered for clinical development. This section details the research findings from the evaluation of this compound analogues and related quinazoline derivatives in established animal models for both inflammatory and a range of infectious conditions.

The anti-inflammatory properties of several quinazoline analogues have been demonstrated in rodent models that mimic aspects of acute and chronic inflammation. These studies have highlighted the potential of this chemical scaffold to modulate inflammatory pathways and reduce associated symptoms.

One study investigated the efficacy of 6- and 7-aminoquinazoline derivatives as inhibitors of tumor necrosis factor-alpha (TNFα), a key cytokine in inflammation. nih.gov In a mouse model of pulmonary inflammation induced by lipopolysaccharide (LPS), the administration of a 6-aminoquinazoline derivative, compound 75, resulted in a significant reduction of TNFα levels in the bronchoalveolar lavage fluid by approximately 50% compared to control mice. nih.gov This finding underscores the potential of substitutions at the 6- and 7-positions of the quinazoline ring to yield potent anti-inflammatory agents.

In another study, a series of substituted- nih.govresearchgate.netmdpi.comtriazolo[1,5c]quinazolinone derivatives were evaluated for their anti-inflammatory effects using the rat paw edema model, a classic test for acute inflammation. mdpi.com Several of these compounds, notably K15, K18, and K19, demonstrated a significant reduction in inflammation, with efficacy comparable to the standard anti-inflammatory drug, diclofenac. mdpi.com Furthermore, a pyrazolo[5,1-b]quinazoline derivative was also shown to reduce edema in a carrageenan-induced paw edema model, providing further evidence for the anti-inflammatory potential of this class of compounds. researchgate.net

Table 1: Anti-inflammatory Activity of Quinazoline Analogues in Animal Models

| Compound Class/Derivative | Animal Model | Inflammatory Stimulus | Key Findings |

|---|---|---|---|

| 6-Aminoquinazoline (Compound 75) | Mouse | Lipopolysaccharide (LPS) | Reduced TNFα levels in bronchoalveolar lavage fluid by ~50%. nih.gov |

| Substituted- nih.govresearchgate.netmdpi.comtriazolo[1,5c]quinazolinones (K15, K18, K19) | Rat | Carrageenan | Significant reduction in paw edema, comparable to diclofenac. mdpi.com |

| Pyrazolo[5,1-b]quinazoline | Rat | Carrageenan | Reduction in paw edema. researchgate.net |

The versatility of the quinazoline scaffold extends to the treatment of infectious diseases, with various analogues demonstrating efficacy against bacterial, viral, and fungal pathogens in preclinical animal models.

With regard to bacterial infections, N²,N⁴-disubstituted quinazoline-2,4-diamines have shown promise. In a murine model of infection with the multidrug-resistant pathogen Acinetobacter baumannii, a lead quinazoline from this series demonstrated greater efficacy than the antibiotic tigecycline (B611373). nih.gov Another study highlighted the potential of quinazoline derivatives as adjunct therapy. The quinazoline PQQ16P, when co-administered with the antibiotic ciprofloxacin (B1669076), showed a synergistic effect in a mouse thigh infection model challenged with Staphylococcus aureus. researchgate.netnih.gov

In the realm of antiviral research, 2-anilinoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2. scispace.com In a human angiotensin-converting enzyme 2 (hACE2) transgenic mouse model of SARS-CoV-2 infection, oral administration of these compounds improved survival rates and reduced viral loads in the lungs, with an efficacy comparable to the approved antiviral drug molnupiravir. scispace.com

The antifungal potential of quinazoline analogues has also been evaluated in vivo. A notable example is the 7-chloro-substituted quinazolinone derivative, UR-9825. This compound was tested in a murine model of systemic candidosis and an immunocompromised rat model of disseminated aspergillosis. In both models, UR-9825 provided excellent protection, demonstrating the importance of substitution at the 7-position for antifungal activity. nih.gov

Table 2: Efficacy of Quinazoline Analogues in Animal Models of Infectious Disease

| Compound Class/Derivative | Animal Model | Pathogen | Key Findings |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamine | Mouse | Acinetobacter baumannii | More effective than tigecycline in a lethal infection model. nih.gov |

| Quinazoline PQQ16P | Mouse | Staphylococcus aureus | Showed in vivo synergism with ciprofloxacin in a thigh infection model. researchgate.netnih.gov |

| 2-Anilinoquinazolin-4(3H)-one derivatives | hACE2 Transgenic Mouse | SARS-CoV-2 | Improved survival rate and reduced lung viral load. scispace.com |

| 7-Chloro-quinazolinone (UR-9825) | Mouse | Candida albicans (systemic) | Moderately active. nih.gov |

| 7-Chloro-quinazolinone (UR-9825) | Rat | Aspergillus fumigatus (disseminated) | Excellent protection levels. nih.gov |

Advanced Computational and Molecular Modeling Studies of 7 Benzyloxy Quinazoline

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is instrumental in drug discovery for forecasting the binding mode of a ligand to the active site of a target protein and estimating the binding affinity. ukaazpublications.comunair.ac.id For quinazoline (B50416) derivatives, including 7-(benzyloxy)quinazoline, molecular docking elucidates how these compounds interact with various biological targets at the atomic level, providing insights that guide the development of more potent and selective therapeutic agents. frontiersin.org

Characterization of Binding Modes and Key Intermolecular Interactions

While specific docking studies exclusively on this compound are not extensively detailed in the reviewed literature, the binding modes of the broader quinazoline class are well-characterized, particularly against protein kinases. A recurrent and critical interaction for kinase inhibition is the formation of a hydrogen bond between the N1 atom of the quinazoline nucleus and the backbone NH of a methionine residue in the hinge region of the kinase's ATP-binding pocket. japsonline.comkmutnb.ac.th For instance, in studies with Epidermal Growth Factor Receptor (EGFR), this key interaction occurs with Met793. japsonline.comnih.gov

Table 1: Examples of Key Intermolecular Interactions for Quinazoline Derivatives with Various Protein Targets

| Quinazoline Derivative Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Source |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Met793, Thr854, Lys728, Phe723 | Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking | japsonline.comnih.gov |

| Quinazolinone Hybrids | EGFR | Met793, Lys745 | Hydrogen Bonding | japsonline.com |

| Quinoline (B57606) Derivatives | PAK4 | Leu398 | Hydrogen Bonding, Hydrophobic Interactions | benthamdirect.com |

| Hydrazinoquinazolines | PDE7A | - | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

Prediction of Novel Molecular Targets

The versatile quinazoline scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets. Based on computational and experimental studies of various quinazoline analogues, several potential molecular targets can be predicted for this compound. These targets span multiple protein families, highlighting the therapeutic potential of this compound class.

Prominently, protein kinases are a major class of targets, with extensive research on quinazolines as inhibitors of EGFR and c-Src, which are crucial in cancer cell proliferation and signaling. nih.govmdpi.com Other potential targets include enzymes involved in nucleotide synthesis like Dihydrofolate Reductase (DHFR), and those implicated in inflammatory processes such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 7 (PDE7). nih.govresearchgate.netijcaonline.org

Table 2: Potential Molecular Targets for this compound Based on Analog Studies

| Protein Target | Protein Family | Therapeutic Area | Source |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Oncology | nih.govnih.gov |

| c-Src Kinase | Tyrosine Kinase | Oncology | mdpi.com |

| p21-activated kinase 4 (PAK4) | Serine/Threonine Kinase | Oncology | benthamdirect.com |

| Dihydrofolate Reductase (DHFR) | Reductase | Oncology, Infectious Disease | ijcaonline.org |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Inflammation, Oncology | unair.ac.idresearchgate.net |

| Phosphodiesterase 7 (PDE7) | Hydrolase | Inflammation, Neurological Disorders | nih.gov |

| β-ketoacyl-ACP-synthase Ⅱ (FabF) | Synthase | Infectious Disease (Antibacterial) | nih.gov |

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and revealing the nuances of binding dynamics that are not apparent in static docking poses. tandfonline.comtandfonline.com

For quinazoline derivatives, MD simulations are employed to validate the interactions predicted by docking. benthamdirect.com By simulating the complex in a solvated environment over a period typically ranging from nanoseconds to microseconds, researchers can monitor the conformational changes of both the ligand and the protein. tandfonline.comtandfonline.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the complex reaches a state of equilibrium. researchgate.net

Furthermore, these simulations can highlight the persistence of key intermolecular interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein contacts. benthamdirect.com This detailed analysis of the dynamic behavior of the this compound-target complex is crucial for confirming the binding mode and ensuring the energetic favorability of the interaction over time, thereby providing greater confidence in the rational design of optimized analogues. frontiersin.org

In Silico Prediction of Drug-like Properties for Research Compound Optimization

In the early stages of drug discovery, it is essential to evaluate not only the potency of a compound but also its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools are widely used to predict these properties, allowing for the early identification and optimization of candidates with favorable drug-like characteristics. researcher.liferesearchgate.net A key component of this assessment is evaluating compliance with guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. wikipedia.orglindushealth.comunits.it

Lipinski's rule stipulates that an orally active drug generally has:

A molecular weight of less than 500 Daltons wikipedia.orgdrugbank.com

An octanol-water partition coefficient (log P) not exceeding 5 wikipedia.orgdrugbank.com

No more than 5 hydrogen bond donors wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors wikipedia.orgdrugbank.com

Computational predictions for this compound indicate that it possesses physicochemical properties consistent with good drug-likeness and potential for oral bioavailability. idaampublications.in Its molecular weight is well within the recommended limit, and its calculated lipophilicity (log P) is in a range suitable for membrane permeability. It has a low number of hydrogen bond acceptors and no donors, satisfying all criteria of Lipinski's rule. researchgate.net These in silico predictions suggest that this compound has a favorable foundational profile for further development as a research compound. researchgate.net

Table 3: Predicted Physicochemical and Drug-like Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Implication |

|---|---|---|---|

| Molecular Formula | C15H12N2O2 | - | Basic chemical identity |

| Molecular Weight | 252.27 g/mol | < 500 | Favorable for absorption |

| log P (Lipophilicity) | ~3.5 - 3.9 | ≤ 5 | Good balance for solubility and permeability |

| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable for membrane passage |

| Hydrogen Bond Acceptors | 4 (2 N, 2 O) | ≤ 10 | Favorable for membrane passage |

| Rotatable Bonds | 3 | - | Indicates molecular flexibility |

| Topological Polar Surface Area (TPSA) | ~50 Ų | - | Suggests good cell permeability |

| Lipinski's Rule Violations | 0 | ≤ 1 | High likelihood of being orally bioavailable |

Note: Predicted values are aggregated from computational models for 7-(benzyloxy)quinazolin-4(1H)-one and may vary slightly between different prediction algorithms.

Future Directions in 7 Benzyloxy Quinazoline Research

Design and Synthesis of Next-Generation Multi-Targeted Quinazoline (B50416) Derivatives

The paradigm in drug discovery is progressively shifting from a "one-target, one-drug" model to the development of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This multi-target approach is particularly relevant for complex, multifactorial diseases like cancer, where numerous signaling pathways are often dysregulated. nih.gov The 7-(benzyloxy)quinazoline scaffold is an ideal framework for designing such agents, which can potentially improve therapeutic efficacy, reduce the risk of drug-drug interactions, and circumvent the development of resistance. nih.gov

A primary strategy involves the creation of hybrid molecules that integrate the quinazoline core with other pharmacologically active moieties. For instance, researchers have successfully designed and synthesized novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids and quinazoline-4-one/chalcone hybrids. nih.gov These compounds are engineered to function as dual inhibitors of key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E kinase. nih.gov The combination of BRAF and tyrosine kinase inhibitors has proven highly effective in halting tumor development and is a promising strategy for overcoming resistance observed in clinical trials. nih.gov